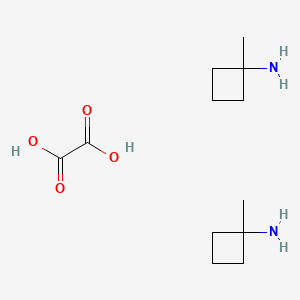
3-Methyl-3-oxetanaminehemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-oxetanaminehemioxalate is a chemical compound with the molecular formula C6H11NO5 It is a derivative of oxetane, a four-membered cyclic ether, and contains both amine and oxalate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-oxetanaminehemioxalate typically involves the reaction of 3-methyl-3-oxetanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the hemioxalate salt. The general reaction scheme is as follows:
Starting Materials: 3-Methyl-3-oxetanamine and oxalic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-30°C.
Procedure: The 3-methyl-3-oxetanamine is dissolved in water, and oxalic acid is added slowly with constant stirring. The mixture is then allowed to react for several hours until the formation of the hemioxalate salt is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-oxetanaminehemioxalate undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The oxalate group can be reduced to form glycolate derivatives.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation Products: Oxides of the amine group.
Reduction Products: Glycolate derivatives.
Substitution Products: Various substituted oxetane derivatives.
Applications De Recherche Scientifique
3-Methyl-3-oxetanaminehemioxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-3-oxetanaminehemioxalate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar structure but contains a hydroxyl group instead of an amine group.
3-Methyl-3-oxetanecarboxylic acid: Contains a carboxylic acid group instead of an amine group.
Propriétés
Formule moléculaire |
C12H24N2O4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1-methylcyclobutan-1-amine;oxalic acid |
InChI |
InChI=1S/2C5H11N.C2H2O4/c2*1-5(6)3-2-4-5;3-1(4)2(5)6/h2*2-4,6H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
PAHSGUGFFQAYCK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1)N.CC1(CCC1)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















